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Compound Overview and Mechanism of Action

Acalisib (GS-9820, CAL-120) is a highly selective, small molecule ATP-competitive inhibitor of the PI3K$
catalytic subunit [1] [2]. Its primary mechanism of action involves binding to the PI3K$ kinase domain,
thereby  inhibiting the phosphorylation of phosphatidylinositol-4,5-bisphosphate  (PIP2) to
phosphatidylinositol-3,4,5-trisphosphate (PIP3) [3] [4]. This inhibition suppresses the downstream
PI3K/Akt/mTOR signaling cascade, a pathway critically involved in cell survival, proliferation, and
metabolism [3] [4] [5]. The following diagram illustrates the signaling pathway and the specific node

targeted by Acalisib.
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Its high selectivity for the p11068 isoform over other PI3K classes and related kinases like mTOR minimizes
off-target effects, making it a valuable tool for dissecting PI3Ké&-specific functions in hematopoietic cells [1]
[6]. In a human basophil activation assay, Acalisib suppressed IgE receptor I PI3K6é-mediated CD63

expression, confirming its functional potency in a cellular context [7].

Biochemical and Pharmacological Profile

Key Biochemical Properties
¢ Molecular Formula: C21H16FN~O [1] [2]

¢ Molecular Weight: 401.40 g/mol [1] [2]
e CAS Number: 870281-34-8 [1] [6]

Target Selectivity and Potency

Acalisib demonstrates exceptional selectivity for PI3K§. The table below summarizes its half-maximal

inhibitory concentration (ICso) values against key kinases.

Table 1: In vitro inhibitory profile of Acalisib against PI3K isoforms and related kinases [1] [6]

Target ICs0 (NM) Selectivity Fold vs. p110&
PI3K p1105 12.7 - 14 nM -

PI3K p110y 1,389 nM ~109-fold

PI3K p110p 3,377 nM ~266-fold

PI3K p110a 5,441 nM ~428-fold

hVps34 (Class lll) 12,682 nM ~999-fold

DNA-PK 18,749 nM ~1,476-fold
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Target ICs0 (NM) Selectivity Fold vs. p110d

mTOR >10,000 nM >787-fold

This selectivity profile, showing over 100-fold selectivity against other Class I PI3Ks and no significant

activity against Class II/IIT PI3Ks or mTOR, underscores its utility as a precise pharmacological tool [1] [8].

Recommended Working Concentrations

Based on biochemical and cellular activity data, the following working concentrations are recommended for

experimental use.

Table 2: Recommended working concentrations for Acalisib in research

L Recommended
Application . Context & Notes
Concentration

In vitro 10 - 100 nM Effective for inhibiting purified p1106 enzyme [1].
biochemical

assays

Cellular assays 10 - 1000 nM Potently inhibits PI3Kd-mediated signaling (e.g., pAkt) in
(B-cell lines) hematopoietic cells. A range is recommended for dose-

response studies [6] [7].
In vivo studies 10 mg/kg (oral) This dose showed efficacy in xenograft models. In a phase

(mouse models) 1b clinical trial, the dose tested was 400 mg twice daily,
which informed exposure levels for preclinical in vivo work

[6] [7].

Detailed Experimental Protocols

In vitro: Inhibition of Akt Phosphorylation in B-Cell Lines
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This protocol assesses the functional inhibition of the PI3K pathway in B-cell lines by measuring the

reduction of phosphorylated Akt (pAkt) levels.

e Principle: Acalisib inhibits PI3Kd, reducing PIP3 production and subsequent Akt phosphorylation at
Thr308 and Ser473, which can be quantified by Western blot.
e Materials:

[e]

[e]

[e]

[e]

o

o

B-cell line (e.g., Ramos, SU-DHL-4).

Complete cell culture medium (RPMI-1640 + 10% FBS).

Acalisib stock solution (e.g., 80 mM in DMSO).

DMSO (vehicle control).

Lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors).
Antibodies: anti-pAkt (Ser473), total Akt, and loading control (e.g., GAPDH).

¢ Procedure:

(o]

Cell Preparation: Culture cells to logarithmic growth phase. Harvest and wash with PBS.
Starve cells in serum-free medium for 2-4 hours to reduce basal signaling.

Compound Treatment: Prepare serial dilutions of Acalisib in complete medium to final
concentrations (e.g., 10, 100, 1000 nM). Include a vehicle control (DMSO, same final
concentration, typically <0.1%). Pre-treat cells with Acalisib or vehicle for 1-2 hours.
Stimulation: Stimulate cells with a relevant activator (e.g., 10 ug/mL anti-lgM for B-cell receptor
cross-linking) for 15-30 minutes.

Cell Lysis: Collect cells by centrifugation. Lyse cell pellets in ice-cold lysis buffer for 30
minutes. Clear lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

Western Blot Analysis: Determine protein concentration. Separate equal amounts of protein
by SDS-PAGE, transfer to a PVDF membrane, and immunoblot with relevant antibodies.

e Expected Outcome: A concentration-dependent decrease in pAkt levels should be observed, with
minimal effect on total Akt, confirming pathway inhibition.

In vivo: Efficacy Study in a Lymphoma Xenograft Model

This protocol outlines the use of Acalisib in a mouse model to evaluate its anti-tumor efficacy.

¢ Principle: Orally administered Acalisib inhibits PI3Kd in malignant B-cells, leading to tumor growth
suppression in vivo.

e Materials:

[e]

[¢]

[e]

[e]

Immunodeficient mice (e.g., NOD-SCID).

B-cell lymphoma/leukemia cells (e.g., primary CLL cells or a cell line).
Acalisib formulation for in vivo administration.

Calipers for tumor measurement.

e Formulation Preparation (Example) [1]:
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o Vehicle: 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% ddH-O0.

o Procedure: Add Acalisib powder to the vehicle to achieve a clear solution at the desired
concentration (e.g., 0.5-1 mg/mL). Vortex and sonicate if necessary to fully dissolve.

e Procedure:

o Xenograft Establishment: Subcutaneously inoculate mice with tumor cells. Allow tumors to
establish to a palpable size (~100-150 mms).

o Randomization & Dosing: Randomize mice into vehicle control and Acalisib treatment groups
(n=5-10). Administer Acalisib (e.g., 10 mg/kg) or vehicle via oral gavage once or twice daily.

o Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week. Calculate
tumor volume using the formula: V = (Length x Width?)/2.

o Endpoint: Continue dosing for the study duration (e.g., 3-4 weeks) or until tumor volume in the
control group reaches the institutional limit. Process tumors for further analysis (e.g., IHC for
pAkt).

¢ Expected Outcome: Significant suppression of tumor growth in the Acalisib-treated group compared
to the vehicle control.

Safety and Handling Notes

e Storage: Store the powder at -20°C, protected from light. Stable for at least 3 years under these
conditions [1].

¢ Solubility: Highly soluble in DMSO (=80 mg/mL). It is insoluble in water or ethanol [1]. For in vitro
use, prepare a high-concentration stock in DMSO and then dilute into aqueous buffer or medium,
ensuring the final DMSO concentration is non-cytotoxic (typically <0.1%).

¢ Stability in Solution: Stock solutions in DMSO are stable for several months when stored at -20°C to
-80°C and protected from light. Avoid repeated freeze-thaw cycles [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Acalisib (GS-9820): Application Notes and Protocols for Research

Use]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b548988#acalisib-research-use-concentration]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

. o Address:
Your Ultimate Destination for Small-Molecule (aka.

smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries. Phone:

Email:

Web:

Ontario, CA 91761, United
States

(512) 262-9938
info@smolecule.com

www.smolecule.com

© 2026 Smolecule. All rights reserved. 717

Tech Support


https://www.nature.com/articles/s41392-021-00828-5
https://www.mdpi.com/2072-6694/17/13/2232
https://www.medchemexpress.com/Acalisib.html?srsltid=AfmBOorlK-03qbqs7Gxle2CKXcduuy_zrfuYeFfGDhhTqti4DLcJ_Jjx
https://pmc.ncbi.nlm.nih.gov/articles/PMC5809482/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11316348/
https://www.smolecule.com/products/b548988#acalisib-research-use-concentration
https://www.smolecule.com/products/b548988#acalisib-research-use-concentration
https://www.smolecule.com/products/b548988#acalisib-research-use-concentration
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s548988?utm_src=pdf-bulk
https://www.smolecule.com/products/s548988?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

